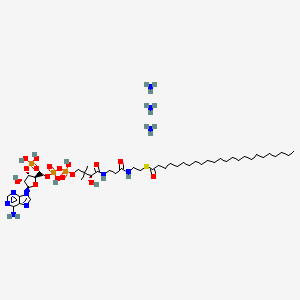

24:0 Coenzyme A

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C45H91N10O17P3S |

|---|---|

分子量 |

1169.2 g/mol |

IUPAC 名称 |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetracosanethioate;azane |

InChI |

InChI=1S/C45H82N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-36(54)73-29-28-47-35(53)26-27-48-43(57)40(56)45(2,3)31-66-72(63,64)69-71(61,62)65-30-34-39(68-70(58,59)60)38(55)44(67-34)52-33-51-37-41(46)49-32-50-42(37)52;;;/h32-34,38-40,44,55-56H,4-31H2,1-3H3,(H,47,53)(H,48,57)(H,61,62)(H,63,64)(H2,46,49,50)(H2,58,59,60);3*1H3/t34-,38-,39-,40+,44-;;;/m1.../s1 |

InChI 键 |

BMXJUIXYBGOZPL-QJGNZISQSA-N |

手性 SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |

规范 SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |

产品来源 |

United States |

Foundational & Exploratory

Lignoceroyl-CoA and Very-Long-Chain Fatty Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the critical role of Lignoceroyl-CoA in the metabolism of very-long-chain fatty acids (VLCFAs). An accumulation of VLCFAs, particularly hexacosanoic acid (C26:0), is a key pathological hallmark of X-linked adrenoleukodystrophy (X-ALD), a debilitating neurodegenerative disorder. This document delves into the biochemical pathways of Lignoceroyl-CoA synthesis and degradation, the enzymes involved, and the molecular basis of X-ALD. Furthermore, it presents quantitative data on VLCFA levels in health and disease, details key experimental protocols for studying VLCFA metabolism, and outlines the mechanisms of therapeutic interventions. Visual diagrams of metabolic pathways and experimental workflows are provided to facilitate a deeper understanding of the subject matter.

Introduction to Very-Long-Chain Fatty Acids and Lignoceroyl-CoA

Very-long-chain fatty acids (VLCFAs) are fatty acids with a chain length of 22 carbon atoms or more.[1][2] While they are essential components of cellular lipids, such as sphingolipids and glycerophospholipids, their accumulation in tissues and plasma is cytotoxic.[1][2] The metabolism of VLCFAs is distinct from that of shorter-chain fatty acids and primarily occurs within peroxisomes.[3][4]

Lignoceroyl-CoA is the coenzyme A thioester of lignoceric acid (C24:0), a saturated VLCFA. Its formation is the initial and obligatory step for the degradation of lignoceric acid via peroxisomal β-oxidation.[5] The proper metabolism of Lignoceroyl-CoA is therefore crucial for maintaining cellular homeostasis and preventing the pathological accumulation of VLCFAs.

Biochemical Pathways

Synthesis of Lignoceroyl-CoA

Lignoceroyl-CoA is synthesized from lignoceric acid in an ATP-dependent reaction catalyzed by a very-long-chain acyl-CoA synthetase (VLC-ACS), also known as Lignoceroyl-CoA ligase.[5][6] This enzyme is present in the endoplasmic reticulum and the peroxisomal membrane.[5][7] The reaction proceeds as follows:

Lignoceric acid + CoA + ATP → Lignoceroyl-CoA + AMP + PPi

The activity of Lignoceroyl-CoA ligase is distinct from that of palmitoyl-CoA ligase, suggesting the existence of separate enzymes for the activation of long-chain and very-long-chain fatty acids.[8][9]

Degradation of Lignoceroyl-CoA: Peroxisomal β-Oxidation

The degradation of Lignoceroyl-CoA occurs exclusively in the peroxisomes through a specialized β-oxidation pathway.[2][4][10] This pathway involves a series of four enzymatic reactions that shorten the acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA.[2][10] The key enzymes in this pathway are:

-

Acyl-CoA Oxidase 1 (ACOX1): This is the rate-limiting enzyme of peroxisomal β-oxidation and catalyzes the first dehydrogenation step, introducing a double bond between the α and β carbons of Lignoceroyl-CoA and producing hydrogen peroxide (H₂O₂).[2][11]

-

D-Bifunctional Protein (DBP), encoded by the HSD17B4 gene: This enzyme possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities, catalyzing the second and third steps of the cycle.[2][11]

-

Peroxisomal Thiolase (ACAA1): This enzyme catalyzes the final step, the thiolytic cleavage of 3-ketoacyl-CoA, to release acetyl-CoA and a chain-shortened acyl-CoA (in this case, docosanoyl-CoA or C22:0-CoA).[10]

The resulting chain-shortened acyl-CoAs can then be further metabolized in the mitochondria.[8][10]

Role in Sphingolipid Synthesis

Lignoceroyl-CoA is a precursor for the synthesis of ceramides, which are the backbone of sphingolipids.[8][12][13] Ceramide synthases can utilize Lignoceroyl-CoA to acylate a sphingoid base, forming N-lignoceroyl-sphingosine (a type of ceramide).[12] Sphingolipids containing very-long-chain fatty acids are crucial components of myelin.[1]

X-Linked Adrenoleukodystrophy (X-ALD)

X-ALD is a severe genetic disorder caused by mutations in the ABCD1 gene, which encodes the ATP-binding cassette (ABC) transporter protein ALDP.[14] This protein is located in the peroxisomal membrane and is responsible for transporting VLCFA-CoA esters, including Lignoceroyl-CoA, from the cytosol into the peroxisome for degradation.[4][15]

A deficiency in functional ALDP leads to the impaired transport and subsequent accumulation of VLCFAs in various tissues, most notably the brain's white matter, the spinal cord, and the adrenal cortex.[14][16] The accumulation of VLCFAs is believed to trigger a cascade of events, including demyelination, neuroinflammation, and adrenal insufficiency, which are the hallmarks of X-ALD.[16]

The clinical presentation of X-ALD is highly variable, with phenotypes ranging from the rapidly progressive childhood cerebral form (CCALD) to the milder, adult-onset adrenomyeloneuropathy (AMN).[2][10] There is no clear genotype-phenotype correlation, and the factors that determine the clinical course of the disease are not fully understood.[2]

Quantitative Data

The hallmark of X-ALD is the significant elevation of VLCFAs in plasma and tissues. The measurement of C26:0 levels and the ratios of C26:0/C22:0 and C24:0/C22:0 are the primary biochemical diagnostic markers for the disease.[1][3]

Table 1: Very-Long-Chain Fatty Acid Levels in Plasma of Healthy Controls and X-ALD Patients

| Analyte | Healthy Controls (µg/mL) | X-ALD Patients (Hemizygous Males) (µg/mL) |

| C24:0 (Lignoceric acid) | 1.0 - 2.5 | 2.5 - 7.0 |

| C26:0 (Hexacosanoic acid) | 0.01 - 0.06 | 0.5 - 5.0 |

| Ratio | Healthy Controls | X-ALD Patients (Hemizygous Males) |

| C24:0 / C22:0 | 0.6 - 1.2 | 1.5 - 4.0 |

| C26:0 / C22:0 | 0.005 - 0.02 | 0.05 - 0.5 |

Note: These values are approximate and can vary between laboratories. Data compiled from multiple sources.[1][4]

Table 2: Lignoceroyl-CoA Ligase and Peroxisomal β-Oxidation Activity in X-ALD

| Parameter | Control Fibroblasts | X-ALD Fibroblasts |

| Lignoceroyl-CoA Ligase Activity | Normal | Deficient |

| Peroxisomal β-Oxidation of Lignoceric Acid | Normal | Severely Impaired (<30% of control) |

Data based on studies of cultured skin fibroblasts from control individuals and X-ALD patients.[17]

Experimental Protocols

Measurement of Peroxisomal β-Oxidation of VLCFAs using Stable Isotopes

This method provides a sensitive and reliable way to assess peroxisomal β-oxidation activity in living cells.[7][18]

Principle: Cells are incubated with a stable-isotope labeled VLCFA, such as deuterium-labeled docosanoic acid (D₃-C22:0). The peroxisomal β-oxidation of this substrate leads to the formation of chain-shortened labeled fatty acids (e.g., D₃-C16:0). The ratio of the product to the remaining substrate is then quantified by mass spectrometry.[18]

Protocol Outline:

-

Cell Culture: Culture human skin fibroblasts or other relevant cell types to near confluency.

-

Incubation with Labeled Substrate: Incubate the cells with medium containing a known concentration of D₃-C22:0 for a defined period (e.g., 48-72 hours).

-

Lipid Extraction: Harvest the cells and extract total lipids using a suitable solvent system (e.g., chloroform/methanol).

-

Derivatization: Prepare fatty acid methyl esters (FAMEs) from the lipid extract.

-

GC-MS or LC-MS/MS Analysis: Analyze the FAMEs to quantify the amounts of D₃-C22:0 and its β-oxidation product, D₃-C16:0.

-

Data Analysis: Calculate the ratio of D₃-C16:0 to D₃-C22:0 to determine the peroxisomal β-oxidation activity. Normalize the results to the total protein content of the cell lysate.[14]

Quantification of Lignoceroyl-CoA by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA species.[11][19]

Principle: Lignoceroyl-CoA is extracted from biological samples, separated from other molecules by liquid chromatography, and then detected and quantified by tandem mass spectrometry based on its specific mass-to-charge ratio and fragmentation pattern.

Protocol Outline:

-

Sample Preparation:

-

Homogenize tissue or lyse cells in a cold extraction buffer containing an internal standard (e.g., ¹³C-labeled Lignoceroyl-CoA or another odd-chain acyl-CoA).

-

Perform protein precipitation using a suitable agent (e.g., perchloric acid or acetonitrile).

-

Centrifuge to pellet the precipitated proteins.

-

The supernatant containing the acyl-CoAs can be further purified and concentrated using solid-phase extraction (SPE).[11]

-

-

LC Separation:

-

Use a C18 reversed-phase column.

-

Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a volatile buffer like ammonium acetate) and an organic component (e.g., acetonitrile or methanol). The gradient is designed to effectively separate Lignoceroyl-CoA from other acyl-CoAs based on its hydrophobicity.[11][19]

-

-

MS/MS Detection:

-

Use electrospray ionization (ESI) in positive ion mode.

-

Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode.

-

Monitor the specific precursor-to-product ion transition for Lignoceroyl-CoA (and the internal standard). A characteristic neutral loss of 507 Da (corresponding to the adenosine 3'-phosphate 5'-diphosphate moiety) is often used for detection.[19]

-

-

Quantification:

-

Generate a standard curve using known concentrations of a Lignoceroyl-CoA standard.

-

Quantify the amount of Lignoceroyl-CoA in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.

-

Subcellular Fractionation for Peroxisome Isolation

This protocol allows for the enrichment of peroxisomes from tissues or cultured cells, enabling the study of peroxisomal enzymes and transport processes in a more defined system.[20][21][22]

Principle: Cells or tissues are gently homogenized to preserve organelle integrity. A series of differential centrifugation steps are used to separate organelles based on their size and density, followed by a density gradient centrifugation step for further purification of peroxisomes.

Protocol Outline:

-

Homogenization: Homogenize the tissue or cells in a buffered isotonic sucrose solution using a Dounce or Potter-Elvehjem homogenizer.

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet nuclei and unbroken cells.

-

Centrifuge the resulting supernatant at a medium speed (e.g., 10,000 x g) to obtain a crude organellar pellet containing mitochondria and peroxisomes.

-

-

Density Gradient Centrifugation:

-

Resuspend the organellar pellet and layer it onto a pre-formed density gradient (e.g., OptiPrep™ or Nycodenz®).

-

Centrifuge at high speed (e.g., 100,000 x g) for a sufficient time to allow organelles to migrate to their isopycnic point.

-

Collect the fractions and identify the peroxisome-enriched fraction by assaying for marker enzymes such as catalase.[20][21]

-

Therapeutic Strategies and Drug Development

Current therapeutic strategies for X-ALD are limited and primarily focus on managing the symptoms and slowing the progression of the disease.

Lorenzo's Oil

Lorenzo's oil is a 4:1 mixture of glyceryl trioleate and glyceryl trierucate.[9][23] The proposed mechanism of action is the competitive inhibition of the enzyme that elongates fatty acids, thereby reducing the endogenous synthesis of VLCFAs.[19] Clinical studies have shown that Lorenzo's oil can normalize plasma VLCFA levels, and long-term studies suggest it may delay the onset of neurological symptoms in asymptomatic boys with X-ALD.[9][23][24][25] However, its efficacy in patients who are already symptomatic is limited.[24]

Bezafibrate

Bezafibrate is a PPAR pan-agonist that has been investigated for its potential to lower VLCFA levels.[11][26][27][28] Studies in X-ALD fibroblasts have shown that bezafibrate can reduce VLCFA levels, not primarily through the activation of β-oxidation, but by inhibiting the fatty acid elongase ELOVL1, which is responsible for the synthesis of VLCFAs.[11][27] However, a clinical trial in AMN patients did not show a significant reduction in plasma or lymphocyte VLCFA levels at the doses administered.[26][28]

Gene Therapy

Gene therapy approaches aim to correct the underlying genetic defect in X-ALD by introducing a functional copy of the ABCD1 gene into hematopoietic stem cells.[29] This has shown promise in preventing the onset of the cerebral form of the disease in some boys.

Conclusion

Lignoceroyl-CoA is a central molecule in the metabolism of very-long-chain fatty acids. Its proper synthesis and degradation are essential for maintaining cellular lipid homeostasis. The disruption of Lignoceroyl-CoA metabolism, as seen in X-linked adrenoleukodystrophy, has devastating consequences. A thorough understanding of the biochemical pathways, the enzymes involved, and the molecular basis of the disease is crucial for the development of effective therapeutic interventions. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers, scientists, and drug development professionals working in this critical field. Continued research into the intricacies of VLCFA metabolism holds the key to unlocking novel and more effective treatments for X-ALD and other related disorders.

References

- 1. Plasma very long chain fatty acids in 3,000 peroxisome disease patients and 29,000 controls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. epos.myesr.org [epos.myesr.org]

- 3. Childhood Cerebral Adrenoleukodystrophy: Case Report and Literature Review Advocating for Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Defining diagnostic cutoffs in neurological patients for serum very long chain fatty acids (VLCFA) in genetically confirmed X-Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel method for determining peroxisomal fatty acid β-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Two Novel HSD17B4 Heterozygous Mutations in Association With D-Bifunctional Protein Deficiency: A Case Report and Literature Review [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of ceramides and cerebrosides containing both alpha-hydroxy and nonhydroxy fatty acids from lignoceroyl-CoA by rat brain microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Method for measurement of peroxisomal very-long-chain fatty acid beta-oxidation in human skin fibroblasts using stable-isotope-labeled tetracosanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pearls & Oy-sters: Adolescent-onset adrenomyeloneuropathy and arrested cerebral adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Inflammatory Response in Acyl-CoA Oxidase 1 Deficiency (Pseudoneonatal Adrenoleukodystrophy) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Acyl-CoA thioesterase activity of peroxisomal ABC protein ABCD1 is required for the transport of very long-chain acyl-CoA into peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Findings from the individualized management of a patient with Acyl-CoA Oxidase-1 (ACOX1) deficiency: A bedside-to-bench-to-bedside strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Regulation of very-long acyl chain ceramide synthesis by acyl-CoA-binding protein - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Loss or gain of function mutations in ACOX1 cause axonal loss via different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]

- 21. uniprot.org [uniprot.org]

- 22. Functional characterisation of peroxisomal β-oxidation disorders in fibroblasts using lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. Adrenoleukodystrophy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. Plasma C24:0- and C26:0-lysophosphatidylcholines are reliable biomarkers for the diagnosis of peroxisomal β-oxidation disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Peroxisomal acyl-CoA synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

The Pivotal Role of Lignoceroyl-CoA in the Synthesis of Very-Long-Chain Sphingolipids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a class of lipids that are integral to the structural integrity of cellular membranes and are deeply involved in a myriad of cellular signaling processes, including cell growth, differentiation, and apoptosis. A key subclass of these lipids is characterized by the presence of very-long-chain fatty acids (VLCFAs), typically containing 20 or more carbon atoms. Among these, 24:0 Coenzyme A, or Lignoceroyl-CoA, serves as a critical precursor for the synthesis of C24-sphingolipids. The precise regulation of Lignoceroyl-CoA and its incorporation into sphingolipids are vital for cellular homeostasis, and dysregulation has been implicated in several pathologies. This technical guide provides an in-depth exploration of the role of Lignoceroyl-CoA in sphingolipid synthesis, presenting quantitative data, detailed experimental protocols, and visual pathways to support advanced research and drug development in this field.

The Synthesis of C24-Sphingolipids: A Lignoceroyl-CoA Dependent Pathway

The de novo synthesis of sphingolipids commences in the endoplasmic reticulum (ER) with the condensation of serine and palmitoyl-CoA, catalyzed by serine palmitoyltransferase (SPT), the rate-limiting enzyme in this pathway[1]. This initial step produces 3-ketodihydrosphingosine, which is subsequently reduced to dihydrosphingosine (sphinganine). The crucial step involving Lignoceroyl-CoA is the N-acylation of the sphingoid base, a reaction catalyzed by a family of enzymes known as ceramide synthases (CerS)[2][3].

Lignoceroyl-CoA is specifically utilized by Ceramide Synthase 2 (CerS2) and, to some extent, Ceramide Synthase 3 (CerS3) to produce C24-dihydroceramide[4][5]. CerS2 exhibits a strong preference for very-long-chain acyl-CoAs, including C22:0-CoA and C24:0-CoA[6][7]. Dihydroceramide is then desaturated by dihydroceramide desaturase 1 (DEGS1) to form C24-ceramide[2][8]. This C24-ceramide is the central hub for the synthesis of a variety of complex C24-sphingolipids, such as C24-sphingomyelin and C24-glucosylceramide, which are essential components of cellular membranes, particularly in the myelin sheath[8].

The availability of Lignoceroyl-CoA for ceramide synthesis is regulated by the fatty acid elongase ELOVL1. ELOVL1 is responsible for the elongation of very-long-chain fatty acids and exhibits high activity towards C22:0-CoA to produce C24:0-CoA (Lignoceroyl-CoA)[9][10][11]. This close functional link between ELOVL1 and CerS2 ensures a coordinated synthesis of C24-sphingolipids[9][10].

Quantitative Data on C24-Sphingolipids

The abundance of C24-sphingolipids varies across different cell types and tissues, reflecting their specialized functions. The following tables summarize some reported concentrations of C24-ceramides and other related sphingolipids.

| Cell Line | Ceramide Species | Concentration (pmol/nmol phosphate) | Reference |

| HeLa | C24:0-Ceramide | 2.16 | [12] |

| HeLa | C24:1-Ceramide | 2.66 | [12] |

| Tissue | Sphingolipid Species | Concentration (pmol/mg protein) | Reference |

| Mouse Liver (Control) | C16:0-Ceramide | ~150 | [13] |

| Mouse Liver (Control) | C24:0-Ceramide | ~100 | [13] |

| Mouse Liver (Sptlc2 deficiency) | C22:0-Ceramide | Reduced | [14] |

| Mouse Liver (Sptlc2 deficiency) | C24:1-Ceramide | Increased | [14] |

| Tissue | Sphingomyelin Species | Concentration (µg/mg protein) | Reference |

| Hepatocyte Nuclear Lipid Microdomains | C24:0-Sphingomyelin | High in normal hepatocytes | [2] |

| Hepatoma Cell Nuclear Lipid Microdomains | C24:0-Sphingomyelin | Lower compared to normal hepatocytes | [2] |

Experimental Protocols

Lipid Extraction from Mammalian Cells for Sphingolipid Analysis

This protocol is a modified Bligh-Dyer method suitable for the extraction of a broad range of sphingolipids.

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol (HPLC grade)

-

Chloroform (HPLC grade)

-

Deionized water

-

Internal standard cocktail (containing known amounts of non-endogenous sphingolipid species, e.g., C17-ceramide)

-

Glass tubes with Teflon-lined caps

-

Vortex mixer

-

Bath sonicator

-

Centrifuge

-

Nitrogen evaporator or vacuum concentrator

Procedure:

-

Cell Harvesting: Aspirate the culture medium and wash the adherent cells twice with ice-cold PBS. Scrape the cells in a minimal volume of PBS and transfer the cell suspension to a glass tube.

-

Internal Standard Spiking: Add a known amount of the internal standard cocktail to the cell suspension to allow for absolute quantification.

-

Single-Phase Extraction: Add methanol and chloroform to the cell suspension to achieve a final solvent ratio of 2:1:0.8 (methanol:chloroform:water, v/v/v).

-

Homogenization: Vortex the mixture vigorously for 1 minute, followed by sonication for 30 seconds in a bath sonicator to ensure complete cell lysis and lipid solubilization.

-

Incubation: Incubate the mixture at 48°C for at least 2 hours to facilitate complete extraction.

-

Phase Separation: Induce phase separation by adding chloroform and water to the extract to achieve a final ratio of 2:2:1.8 (methanol:chloroform:water, v/v/v). Vortex briefly and centrifuge at 2000 x g for 10 minutes at 4°C.

-

Collection of Organic Phase: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new clean glass tube.

-

Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for the downstream analysis, such as methanol or a mobile phase-matching solvent for LC-MS/MS.

In Vitro Ceramide Synthase Activity Assay

This assay measures the activity of ceramide synthases in cell or tissue homogenates using a fluorescently labeled sphingoid base.

Materials:

-

Cell or tissue homogenate (prepared in a suitable buffer, e.g., homogenization buffer containing protease inhibitors)

-

Assay Buffer: 50 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl₂

-

NBD-sphinganine (fluorescent substrate)

-

Lignoceroyl-CoA (or other fatty acyl-CoA of interest)

-

Defatted Bovine Serum Albumin (BSA)

-

Reaction Stop Solution: Chloroform:Methanol (1:2, v/v)

-

TLC plates (silica gel 60)

-

TLC developing solvent: Chloroform:Methanol:2M NH₄OH (40:10:1, v/v/v)

-

Fluorescence imager

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, defatted BSA (to solubilize the lipid substrates), and NBD-sphinganine.

-

Enzyme Addition: Add the cell or tissue homogenate (containing the ceramide synthases) to the reaction mixture.

-

Initiation of Reaction: Start the reaction by adding Lignoceroyl-CoA.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the enzyme activity.

-

Reaction Termination: Stop the reaction by adding the reaction stop solution (Chloroform:Methanol).

-

Lipid Extraction: Perform a lipid extraction as described in the previous protocol to separate the lipid products from the aqueous components.

-

TLC Separation: Spot the extracted lipids onto a TLC plate and develop the plate using the specified developing solvent. This will separate the NBD-ceramide product from the unreacted NBD-sphinganine substrate.

-

Quantification: Visualize the TLC plate using a fluorescence imager and quantify the intensity of the NBD-ceramide spot. The activity of the ceramide synthase is proportional to the amount of NBD-ceramide formed.

LC-MS/MS for Quantification of C24-Ceramide

This protocol provides a general framework for the quantification of C24-ceramide using liquid chromatography-tandem mass spectrometry.

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Method (Example Gradient):

-

Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium formate.

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid and 1 mM ammonium formate.

-

Gradient: Start with a low percentage of mobile phase B, and gradually increase the percentage to elute the more hydrophobic C24-ceramide. A typical gradient might run from 60% B to 100% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

MS/MS Method (Multiple Reaction Monitoring - MRM):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions:

-

C24:0-Ceramide: Precursor ion [M+H]+ (m/z 650.6) → Product ion (m/z 264.3). The product ion corresponds to the sphingoid backbone.

-

Internal Standard (e.g., C17:0-Ceramide): Precursor ion [M+H]+ (m/z 552.5) → Product ion (m/z 264.3).

-

-

Optimization: The collision energy and other MS parameters should be optimized for each specific instrument to achieve maximum sensitivity.

Data Analysis:

-

A calibration curve is generated using known concentrations of a C24:0-ceramide standard.

-

The concentration of C24:0-ceramide in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows described in this guide.

References

- 1. Enzyme Activities of the Ceramide Synthases CERS2–6 Are Regulated by Phosphorylation in the C-terminal Region - PMC [pmc.ncbi.nlm.nih.gov]

- 2. molbiolcell.org [molbiolcell.org]

- 3. Sphingomyelin synthase 2 activity and liver steatosis: an effect of ceramide-mediated PPARγ2 suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Selective knockdown of ceramide synthases reveals complex interregulation of sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Protocol for measuring sphingolipid metabolism in budding yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lipidmaps.org [lipidmaps.org]

- 9. escholarship.org [escholarship.org]

- 10. Elovl1 inhibition reduced very long chain fatty acids in a mouse model of adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Genetic Architecture of Circulating Very-Long-Chain (C24:0 and C22:0) Ceramide Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Chronic Psychosocial Stress in Mice Is Associated With Increased Acid Sphingomyelinase Activity in Liver and Serum and With Hepatic C16:0-Ceramide Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

The Central Role of Lignoceroyl-CoA in the Pathogenesis of X-Linked Adrenoleukodystrophy: A Technical Guide

Abstract

X-linked adrenoleukodystrophy (X-ALD) is a progressive neurodegenerative disorder precipitated by mutations in the ABCD1 gene. These mutations lead to a dysfunctional ATP-binding cassette (ABC) transporter protein, ABCD1, disrupting the transport of very-long-chain fatty acid (VLCFA)-CoA esters into peroxisomes for β-oxidation. The central pathological event is the subsequent accumulation of these lipids, particularly Lignoceroyl-CoA (C24:0-CoA) and Hexacosanoyl-CoA (C26:0-CoA), in the cytosol of various cells. This guide provides a detailed examination of the function of Lignoceroyl-CoA in X-ALD, tracing its path from impaired peroxisomal import to the instigation of mitochondrial dysfunction, oxidative stress, and neuroinflammation. We present quantitative data, detailed experimental methodologies, and pathway diagrams to offer a comprehensive resource for professionals engaged in X-ALD research and therapeutic development.

Introduction: The Biochemical Defect in X-ALD

X-linked adrenoleukodystrophy is a monogenic metabolic disorder stemming from loss-of-function mutations in the ABCD1 gene.[1] This gene encodes the ABCD1 protein (formerly ALDP), a peroxisomal half-transporter that forms a functional homodimer.[2] The primary function of the ABCD1 transporter is to mediate the ATP-dependent import of CoA-activated very-long-chain fatty acids (VLCFAs), such as Lignoceroyl-CoA (C24:0-CoA), from the cytosol into the peroxisomal matrix.[2][3] Peroxisomes are the exclusive site for the β-oxidation of these VLCFAs in mammalian cells.[3]

In X-ALD, the dysfunctional ABCD1 transporter prevents this critical import step.[3] While the synthesis of VLCFAs in the endoplasmic reticulum continues, their degradation is severely impaired. This leads to the pathognomonic accumulation of saturated VLCFAs, predominantly lignoceric acid (C24:0) and hexacosanoic acid (C26:0), in the tissues and body fluids of patients.[1][4] This accumulation is the biochemical hallmark of X-ALD and the primary trigger for the complex downstream pathology that affects the central nervous system's white matter, the adrenal cortex, and the spinal cord.[5]

Quantitative Analysis of Lignoceroyl-CoA and Other VLCFA Accumulation

The diagnosis of X-ALD relies on the quantitative measurement of VLCFA levels in patient samples. The elevation of C24:0 and C26:0, and particularly their ratios to behenic acid (C22:0), provides a sensitive and specific diagnostic marker.

Table 1: Very-Long-Chain Fatty Acid (VLCFA) Concentrations in Plasma/Serum

| Analyte | Patient Group | Mean Concentration (µmol/L) | Control Range (µmol/L) | Diagnostic Cutoff | Reference(s) |

| C24:0 (Lignoceric Acid) | X-ALD Males | Often > 92 | - | < 92 µmol/L | [6] |

| C26:0 (Hexacosanoic Acid) | X-ALD Males | 1.6 (median) | 0.15 - 1.9 | < 1.2 µmol/L | [3][6][7] |

| C24:0 / C22:0 Ratio | X-ALD Males | > 1.0 | 0.32 - 1.19 | < 1.0 | [7] |

| C26:0 / C22:0 Ratio | X-ALD Males | > 0.03 | 0.0 - 0.03 | < 0.02 | [3][7] |

Table 2: VLCFA Accumulation in Cultured Skin Fibroblasts

| Analyte | Patient Group | Measurement | Fold Increase vs. Control (Approx.) | Reference(s) |

| C24:0-CoA | X-ALD Fibroblasts | Intracellular Concentration | Elevated | [8] |

| C26:0-CoA | X-ALD Fibroblasts | Intracellular Concentration | Elevated | [8] |

| C26:0 (Total Lipids) | X-ALD Fibroblasts | Total Cellular Content | > 5-fold | [9] |

Pathophysiological Cascade: From Accumulation to Cellular Damage

The cytosolic accumulation of Lignoceroyl-CoA and other VLCFA-CoAs initiates a cascade of cytotoxic events. These molecules are not inert; their presence disrupts cellular homeostasis, leading to mitochondrial stress, the generation of reactive oxygen species (ROS), and a potent inflammatory response.

Mitochondrial Dysfunction and Oxidative Stress

Accumulated VLCFAs are a direct cause of mitochondrial dysfunction. Studies have shown that high concentrations of VLCFAs can induce depolarization of the inner mitochondrial membrane and alter its permeability.[10] This disruption of the mitochondrial membrane potential impairs the efficiency of the electron transport chain, leading to increased electron leakage and the generation of superoxide radicals (O₂⁻).[7][10] This initial burst of ROS depletes cellular antioxidant stores, such as glutathione (GSH), creating a state of oxidative stress characterized by lipid peroxidation and protein damage.[7][11]

Neuroinflammatory Signaling

Oxidative stress and the accumulation of VLCFAs are tightly intertwined with neuroinflammation, a key driver of demyelination in the cerebral forms of X-ALD.[7] Evidence suggests that VLCFAs can act as damage-associated molecular patterns (DAMPs), activating innate immune signaling pathways. Studies have shown increased expression of Toll-like receptors (TLRs), such as TLR2 and the TLR4 co-receptor CD14, in the brain tissues of X-ALD patients.[12]

Activation of these receptors by stimuli, including VLCFAs, triggers the nuclear factor-kappa B (NF-κB) signaling pathway.[12] In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon TLR activation, a signaling cascade leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus.[12] There, it binds to DNA and promotes the transcription of a wide array of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, which recruit and activate microglia and macrophages, perpetuating the inflammatory cycle and leading to oligodendrocyte death and myelin destruction.[5][12]

Experimental Protocols

Protocol: Quantification of VLCFA in Plasma by GC-MS

This protocol describes the analysis of total C22:0, C24:0, and C26:0 fatty acids.

-

Sample Preparation & Internal Standard Spiking:

-

To 100 µL of plasma, add a known amount of an internal standard (e.g., deuterated C24:0 or heptacosanoic acid, C27:0).

-

-

Hydrolysis & Lipid Extraction:

-

Add 1 mL of 0.5 M methanolic HCl.

-

Incubate at 80°C for 60 minutes to hydrolyze fatty acids from complex lipids and simultaneously form fatty acid methyl esters (FAMEs).

-

Cool samples to room temperature.

-

Add 1 mL of hexane and vortex vigorously for 1 minute to extract the FAMEs.

-

Centrifuge at 2000 x g for 5 minutes to separate the phases.

-

-

Derivatization and Analysis:

-

Carefully transfer the upper hexane layer containing the FAMEs to a new glass vial.

-

Evaporate the hexane under a gentle stream of nitrogen.

-

Reconstitute the dried FAMEs in 50 µL of fresh hexane.

-

Inject 1-2 µL of the sample into a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

-

GC-MS Conditions (Example):

-

GC Column: DB-1ms or equivalent (e.g., 30m x 0.25mm ID, 0.25µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: Initial temperature of 150°C, ramp to 250°C at 20°C/min, then ramp to 300°C at 5°C/min, hold for 5 minutes.

-

MS Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for C22:0, C24:0, C26:0, and the internal standard.

-

-

Quantification:

-

Calculate the peak area ratios of the endogenous FAMEs to the internal standard.

-

Determine the concentration of each VLCFA by comparing these ratios to a standard curve prepared with known amounts of C22:0, C24:0, and C26:0 standards.

-

Calculate the diagnostic C24:0/C22:0 and C26:0/C22:0 ratios.

-

Protocol: Measurement of Mitochondrial ROS in Cultured Fibroblasts

This protocol utilizes a fluorescent probe to detect mitochondrial superoxide.

-

Cell Culture:

-

Culture X-ALD patient and healthy control fibroblasts in appropriate media (e.g., DMEM with 10% FBS) in glass-bottom dishes suitable for live-cell imaging.

-

-

Probe Loading:

-

Prepare a 5 µM working solution of MitoSOX™ Red reagent in warm Hank's Balanced Salt Solution (HBSS).

-

Remove culture medium from cells and wash once with warm HBSS.

-

Add the MitoSOX™ working solution to the cells and incubate for 15-20 minutes at 37°C, protected from light.

-

-

Washing and Imaging:

-

Gently wash the cells three times with warm HBSS.

-

Add fresh warm HBSS or imaging buffer to the dish.

-

Immediately image the cells using a fluorescence microscope equipped with a live-cell imaging chamber (37°C, 5% CO₂).

-

Excitation/Emission: ~510/580 nm.

-

-

Data Analysis:

-

Capture images from multiple fields of view for each condition (X-ALD vs. control).

-

Quantify the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ/Fiji).

-

Compare the mean fluorescence intensity between X-ALD and control fibroblasts to determine the relative level of mitochondrial ROS production.

-

Protocol: Quantification of Inflammatory Cytokines in Plasma

This protocol uses a multiplex bead-based immunoassay for simultaneous cytokine measurement.

-

Sample Preparation:

-

Thaw plasma samples from X-ALD patients and controls on ice.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet any debris.

-

Dilute the plasma samples according to the assay manufacturer's instructions (e.g., 1:4 dilution using the provided sample diluent).

-

-

Immunoassay Procedure (e.g., using Simoa CorPlex™ or similar platform):

-

Follow the manufacturer's protocol precisely. This typically involves:

-

Adding diluted samples, calibrators, and controls to a 96-well plate.

-

Incubating with antibody-conjugated capture beads specific for target cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8).

-

Washing the beads to remove unbound proteins.

-

Incubating with biotinylated detection antibodies.

-

Adding a streptavidin-enzyme conjugate (e.g., streptavidin-β-galactosidase).

-

Adding a fluorogenic substrate and loading the plate onto the analyzer.

-

-

-

Data Acquisition and Analysis:

-

The instrument will measure the fluorescence generated for each bead, corresponding to the amount of captured cytokine.

-

Generate a standard curve for each cytokine using the calibrator data.

-

Calculate the concentration of each cytokine in the patient and control samples based on the standard curves.

-

Perform statistical analysis to identify significant differences in cytokine levels between patient and control groups.

-

Diagnostic and Experimental Workflows

A structured workflow is essential for both the clinical diagnosis of X-ALD and for the preclinical screening of potential therapeutics.

Conclusion and Future Directions

The accumulation of Lignoceroyl-CoA and other VLCFA-CoAs due to dysfunctional ABCD1 transport is the foundational event in the pathophysiology of X-ALD. This single biochemical defect triggers a devastating cascade of mitochondrial failure, oxidative stress, and chronic inflammation, which collectively drive the neurodegenerative and adrenal pathologies observed in patients. A thorough understanding of these molecular mechanisms is paramount for the development of effective therapeutic strategies.

Future research should focus on further elucidating the specific interactions between VLCFAs and cellular sensors like TLRs, clarifying the precise mechanisms of mitochondrial toxicity, and identifying novel downstream targets. Therapeutic approaches aimed at reducing VLCFA synthesis (e.g., via ELOVL1 inhibition), enhancing residual VLCFA degradation, mitigating oxidative stress, or modulating the neuroinflammatory response hold significant promise for treating this complex disorder. The experimental models and protocols detailed in this guide provide a framework for pursuing these critical research and development objectives.

References

- 1. researchgate.net [researchgate.net]

- 2. Role of TLR4 in the induction of inflammatory changes in adipocytes and macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pathophysiology of X-linked adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. X linked adrenoleukodystrophy: clinical presentation, diagnosis, and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. Pathophysiology of X-Linked Adrenoleukodystrophy: Updates on Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. X-Linked Adrenoleukodystrophy | Choose the Right Test [arupconsult.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | The Role of Oxidative Stress and Inflammation in X-Link Adrenoleukodystrophy [frontiersin.org]

- 11. Antioxidant Response in Human X-Linked Adrenoleukodystrophy Fibroblasts [mdpi.com]

- 12. The Role of Oxidative Stress and Inflammation in X-Link Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Cellular Geography of Lignoceroyl-CoA Ligase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lignoceroyl-CoA ligase, also known as very long-chain acyl-CoA synthetase (VLCS) or SLC27A2, is a critical enzyme in the metabolism of very long-chain fatty acids (VLCFAs). Its proper subcellular localization is paramount for cellular homeostasis, and its mislocalization or deficiency is directly implicated in severe metabolic disorders such as X-linked adrenoleukodystrophy (X-ALD). This technical guide provides an in-depth exploration of the subcellular distribution of Lignoceroyl-CoA ligase, presenting quantitative data, detailed experimental protocols, and visual representations of associated metabolic pathways and workflows to support advanced research and therapeutic development.

Subcellular Localization of Lignoceroyl-CoA Ligase

Lignoceroyl-CoA ligase exhibits a complex and dynamic subcellular distribution, with its presence confirmed in several key organelles. This multi-localizational profile underscores its versatile role in lipid metabolism. The primary residences of this enzyme are the peroxisomes , the endoplasmic reticulum (microsomes) , and mitochondria [1][2]. Some evidence also points to its association with the cell membrane[3].

The localization to these specific organelles is crucial for its function. In peroxisomes, it is essential for the initial steps of VLCFA beta-oxidation[1][4]. The enzyme's presence in the endoplasmic reticulum is linked to its role in the synthesis of complex lipids. While also found in mitochondria, studies suggest that the mitochondrial pool of the enzyme may not be directly involved in the beta-oxidation of VLCFAs[2]. A deficiency of the peroxisomal form of the enzyme is a key pathological feature of X-linked adrenoleukodystrophy[1][2][5].

Quantitative Distribution of Lignoceroyl-CoA Ligase Activity

Quantitative analysis of Lignoceroyl-CoA ligase activity in different subcellular fractions provides critical insights into its functional distribution. The following table summarizes the specific activity of the enzyme in peroxisomes, mitochondria, and microsomes from cultured skin fibroblasts of control subjects and patients with X-linked adrenoleukodystrophy (C-ALD) and adrenomyeloneuropathy (AMN).

| Subcellular Fraction | Condition | Lignoceroyl-CoA Ligase Specific Activity (nmol/hr per mg protein) |

| Peroxisomes | Control | 0.86 ± 0.12 |

| C-ALD | Deficient | |

| AMN | Deficient | |

| Mitochondria | Control | 0.32 ± 0.12 |

| C-ALD | Normal | |

| AMN | Normal | |

| Microsomes | Control | 0.78 ± 0.07 |

| C-ALD | Normal | |

| AMN | Normal |

Data adapted from Lazo et al. (1988).[2]

Experimental Protocols

Subcellular Fractionation for Isolation of Peroxisomes, Mitochondria, and Microsomes

This protocol is adapted from the method described by Lazo et al. (1988) for the fractionation of cultured skin fibroblasts.

Materials:

-

Homogenization buffer (0.25 M sucrose, 1 mM EDTA, 0.1% ethanol, 10 mM Tris-HCl, pH 7.5)

-

Nycodenz gradient solutions (prepared in homogenization buffer)

-

Cultured skin fibroblasts

-

Dounce homogenizer

-

Centrifuge and ultracentrifuge with appropriate rotors

-

Bradford assay reagents for protein quantification

Procedure:

-

Cell Harvesting and Homogenization:

-

Harvest cultured fibroblasts and wash with phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in ice-cold homogenization buffer.

-

Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle on ice until approximately 90% of cells are lysed (monitor by phase-contrast microscopy).

-

-

Differential Centrifugation:

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Carefully collect the supernatant (post-nuclear supernatant).

-

-

Nycodenz Gradient Ultracentrifugation:

-

Prepare a discontinuous Nycodenz gradient in ultracentrifuge tubes. A typical gradient might consist of layers of 30%, 20%, and 15% Nycodenz in homogenization buffer.

-

Carefully layer the post-nuclear supernatant onto the top of the Nycodenz gradient.

-

Centrifuge at 100,000 x g for 90 minutes at 4°C in a swinging-bucket rotor.

-

-

Fraction Collection and Analysis:

-

Carefully collect the distinct bands corresponding to microsomes (top), mitochondria, and peroxisomes (bottom).

-

Wash the collected fractions with homogenization buffer and pellet by ultracentrifugation.

-

Resuspend the pellets in a suitable buffer for downstream analysis.

-

Determine the protein concentration of each fraction using the Bradford assay.

-

Confirm the identity and purity of the fractions using marker enzyme assays (e.g., catalase for peroxisomes, cytochrome c oxidase for mitochondria, and glucose-6-phosphatase for microsomes).

-

Immunofluorescence Staining of Lignoceroyl-CoA Ligase (SLC27A2)

This protocol provides a general framework for the immunofluorescent detection of SLC27A2 in cultured cells.

Materials:

-

Cultured cells grown on coverslips

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS for fixation

-

0.1% Triton X-100 in PBS for permeabilization

-

Blocking solution (e.g., 5% Bovine Serum Albumin in PBS)

-

Primary antibody: Anti-SLC27A2 antibody (e.g., Rabbit polyclonal)

-

Fluorophore-conjugated secondary antibody (e.g., Goat anti-rabbit IgG Alexa Fluor 488)

-

DAPI for nuclear counterstaining

-

Mounting medium

Procedure:

-

Cell Fixation and Permeabilization:

-

Wash cells on coverslips three times with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Wash three times with PBS.

-

-

Blocking and Antibody Incubation:

-

Block non-specific binding by incubating the coverslips in blocking solution for 1 hour at room temperature.

-

Dilute the primary anti-SLC27A2 antibody in blocking solution to the recommended concentration (typically 1:100 to 1:500).

-

Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

-

Wash three times with PBS.

-

Dilute the fluorophore-conjugated secondary antibody in blocking solution.

-

Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

-

Staining and Mounting:

-

Incubate the coverslips with DAPI solution for 5 minutes to stain the nuclei.

-

Wash three times with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

-

Imaging:

-

Visualize the stained cells using a fluorescence microscope with appropriate filters for the chosen fluorophores.

-

Visualizing Pathways and Workflows

Beta-Oxidation of Very Long-Chain Fatty Acids

The following diagram illustrates the central role of Lignoceroyl-CoA ligase in the initiation of peroxisomal beta-oxidation of very long-chain fatty acids and the subsequent interplay with mitochondrial metabolism.

Caption: Peroxisomal and Mitochondrial Beta-Oxidation of VLCFAs.

Experimental Workflow for Subcellular Localization Analysis

This diagram outlines the key steps in determining the subcellular localization of Lignoceroyl-CoA ligase using a combination of experimental techniques.

Caption: Workflow for Subcellular Localization Analysis.

Conclusion

The subcellular localization of Lignoceroyl-CoA ligase to peroxisomes, the endoplasmic reticulum, and mitochondria is a testament to its integral role in cellular lipid metabolism. A comprehensive understanding of its distribution, underpinned by robust experimental methodologies, is essential for elucidating the pathophysiology of diseases like X-linked adrenoleukodystrophy and for the rational design of novel therapeutic interventions. The protocols and data presented in this guide offer a foundational resource for researchers dedicated to advancing our knowledge of this critical enzyme.

References

- 1. Peroxisomal lignoceroyl-CoA ligase deficiency in childhood adrenoleukodystrophy and adrenomyeloneuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adrenoleukodystrophy: impaired oxidation of fatty acids due to peroxisomal lignoceroyl-CoA ligase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Topographical localization of peroxisomal acyl-CoA ligases: differential localization of palmitoyl-CoA and lignoceroyl-CoA ligases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lignoceroyl-CoASH ligase: enzyme defect in fatty acid beta-oxidation system in X-linked childhood adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Peroxisomal lignoceroyl-CoA ligase deficiency in childhood adrenoleukodystrophy and adrenomyeloneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 24:0 Coenzyme A in the Pathogenesis of Demyelinating Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the role of 24:0 Coenzyme A (Lignoceroyl-CoA) in the pathophysiology of demyelinating diseases, with a primary focus on X-linked adrenoleukodystrophy (X-ALD). The accumulation of very long-chain fatty acids (VLCFAs), particularly lignoceric acid (C24:0) and its activated form, Lignoceroyl-CoA, is a biochemical hallmark of X-ALD. This accumulation is a direct consequence of mutations in the ABCD1 gene, which encodes a peroxisomal transporter essential for the degradation of VLCFAs. The subsequent buildup of Lignoceroyl-CoA and other VLCFAs instigates a cascade of cellular and molecular events, including profound oxidative stress, mitochondrial dysfunction, and neuroinflammation, ultimately leading to the devastating demyelination characteristic of the disease. This document details the biochemical pathways, presents quantitative data on the pathological impact of Lignoceroyl-CoA, provides comprehensive experimental protocols for its study, and visualizes key pathological and experimental workflows.

Introduction: Demyelination and the Central Role of Very Long-Chain Fatty Acids

Myelin is a lipid-rich sheath that insulates nerve cell axons, enabling rapid and efficient transmission of nerve impulses. Demyelinating diseases are characterized by the destruction of this protective covering, leading to severe neurological impairment. X-linked adrenoleukodystrophy (X-ALD) is a prototypical demyelinating disorder caused by a genetic defect in the metabolism of very long-chain fatty acids (VLCFAs), which are fatty acids with 22 or more carbon atoms.[1] In healthy individuals, VLCFAs are integral components of cellular lipids.[2] However, in X-ALD, a deficiency in their breakdown leads to their accumulation, particularly of lignoceric acid (C24:0) and hexacosanoic acid (C26:0).[1] The activation of these fatty acids to their coenzyme A esters, such as Lignoceroyl-CoA, is a critical step in their metabolic processing and subsequent pathogenic activity.

The Biochemistry of this compound (Lignoceroyl-CoA)

Lignoceroyl-CoA is the activated form of lignoceric acid (C24:0), a saturated 24-carbon fatty acid. This activation is catalyzed by very long-chain acyl-CoA synthetases (VLACS). In the context of X-ALD, the primary defect lies in the inability to transport Lignoceroyl-CoA into peroxisomes for β-oxidation.[3] This transport is mediated by the ATP-binding cassette transporter subfamily D member 1 (ABCD1) protein.[1] Mutations in the ABCD1 gene lead to a dysfunctional or absent transporter, causing Lignoceroyl-CoA to accumulate in the cytosol. This accumulation has far-reaching consequences for cellular homeostasis.

Pathogenic Mechanisms of Lignoceroyl-CoA Accumulation

The excess of Lignoceroyl-CoA and other VLCFAs in the cytosol initiates a multi-faceted pathogenic cascade that culminates in demyelination and neurodegeneration.

Oxidative Stress

The accumulation of VLCFAs is a potent trigger of oxidative stress.[3][4] This is characterized by an overproduction of reactive oxygen species (ROS) and reactive nitrogen species (RNS), leading to lipid peroxidation, protein carbonylation, and a depletion of cellular antioxidants such as glutathione.[3][4] Oligodendrocytes, the myelin-producing cells of the central nervous system, are particularly vulnerable to this oxidative assault.[4]

Mitochondrial Dysfunction

Mitochondria are central to cellular energy metabolism and are significantly impacted by VLCFA accumulation. The excess Lignoceroyl-CoA can lead to impaired mitochondrial respiration and a decrease in ATP production.[5] Specifically, the accumulation of VLCFAs has been shown to disturb the mitochondrial membrane potential, leading to further ROS production and creating a vicious cycle of oxidative stress and mitochondrial damage.[5]

Neuroinflammation

Lignoceroyl-CoA and other VLCFAs are not merely inert metabolic byproducts; they actively contribute to the neuroinflammatory environment seen in demyelinating diseases. VLCFAs can be metabolized into pro-inflammatory signaling lipids, such as sphingosine-1-phosphate (S1P).[6] Elevated levels of S1P can activate microglia and astrocytes, leading to the release of pro-inflammatory cytokines and chemokines that recruit peripheral immune cells to the central nervous system, thereby exacerbating myelin damage.[7][8]

Quantitative Data on Lignoceroyl-CoA and VLCFA Accumulation in X-ALD

The biochemical diagnosis of X-ALD relies on the quantification of VLCFA levels in plasma and cultured fibroblasts. The following tables summarize key quantitative findings from the literature.

| Table 1: Very Long-Chain Fatty Acid (VLCFA) Levels in Plasma of X-ALD Patients vs. Controls | |||

| Fatty Acid | X-ALD Patients (μg/mL) | Control Subjects (μg/mL) | Fold Increase |

| C24:0 (Lignoceric Acid) | 91.3 ± 21.4 | 46.5 ± 9.8 | ~2.0 |

| C26:0 (Hexacosanoic Acid) | 4.8 ± 2.1 | 0.6 ± 0.3 | ~8.0 |

| Ratio | X-ALD Patients | Control Subjects | Fold Increase |

| C24:0 / C22:0 | 1.35 ± 0.18 | 0.85 ± 0.09 | ~1.6 |

| C26:0 / C22:0 | 0.07 ± 0.04 | 0.01 ± 0.005 | ~7.0 |

Data are presented as mean ± standard deviation and are compiled from multiple sources. Actual values may vary between individuals and laboratories.

| Table 2: Effects of VLCFA Accumulation on Markers of Oxidative Stress in Oligodendrocytes | ||

| Marker | Condition | Observation |

| Reactive Oxygen Species (ROS) Production | VLCFA-treated oligodendrocytes | Significant increase compared to untreated cells.[3][4] |

| Lipid Peroxidation (Malondialdehyde - MDA) | VLCFA-treated oligodendrocytes | Increased levels of MDA, indicating lipid damage.[3][4] |

| Protein Carbonylation | VLCFA-treated oligodendrocytes | Elevated levels of carbonylated proteins, indicating protein damage.[3] |

| Superoxide Dismutase (SOD) Activity | VLCFA-treated oligodendrocytes | Increased activity, likely as a compensatory response.[3] |

| Catalase Activity | VLCFA-treated oligodendrocytes | Decreased activity, indicating a compromised antioxidant defense.[3] |

| Glutathione (GSH) Levels | VLCFA-treated oligodendrocytes | Depleted levels of this key antioxidant.[3] |

| Table 3: Impact of VLCFA Accumulation on Mitochondrial Function | ||

| Parameter | Condition | Observation |

| Mitochondrial Membrane Potential | VLCFA-treated oligodendrocytes | Significant decrease, indicating mitochondrial depolarization. |

| Mitochondrial Glutathione (mtGSH) | VLCFA-treated oligodendrocytes | Depletion of the mitochondrial antioxidant pool.[5] |

| ATP Levels | Fibroblasts from X-ALD patients | Reduced cellular ATP concentrations. |

| Mitochondrial Respiratory Chain Complex Activity | X-ALD patient fibroblasts | Reports indicate impaired oxidative phosphorylation. |

Key Experimental Protocols

Quantification of Very Long-Chain Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis of total fatty acids from plasma or cultured cells.

-

Lipid Extraction:

-

To 100 µL of plasma or a cell pellet, add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol.

-

Vortex vigorously for 2 minutes.

-

Add 200 µL of 0.9% NaCl solution and vortex for 1 minute.

-

Centrifuge at 2,000 x g for 5 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

-

Hydrolysis and Methylation:

-

Evaporate the solvent from the lipid extract under a stream of nitrogen.

-

Add 1 mL of 0.5 M methanolic NaOH.

-

Heat at 100°C for 10 minutes to hydrolyze the fatty acids from complex lipids.

-

Cool the sample and add 1 mL of 14% boron trifluoride (BF₃) in methanol.

-

Heat at 100°C for 5 minutes to methylate the free fatty acids to fatty acid methyl esters (FAMEs).

-

-

Extraction of FAMEs:

-

Cool the sample and add 1 mL of hexane and 1 mL of saturated NaCl solution.

-

Vortex and centrifuge at 1,000 x g for 5 minutes.

-

Transfer the upper hexane layer containing the FAMEs to a new tube for GC-MS analysis.

-

-

GC-MS Analysis:

-

Instrument: Agilent GC-MS system (or equivalent).

-

Column: DB-1ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 280°C.

-

Oven Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, then ramp to 320°C at 5°C/min and hold for 10 minutes.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 50 to 550.

-

Quantification: Use deuterated internal standards for C22:0, C24:0, and C26:0 for accurate quantification.

-

Assessment of Reactive Oxygen Species (ROS) in Cultured Oligodendrocytes

This protocol utilizes the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS.

-

Cell Culture and Treatment:

-

Plate oligodendrocytes (e.g., 158N cell line) in a 96-well black, clear-bottom plate.

-

Treat cells with varying concentrations of Lignoceric Acid (C24:0) or other VLCFAs for the desired time. Include untreated and vehicle-treated controls.

-

-

Staining with DCFH-DA:

-

Prepare a 10 µM working solution of DCFH-DA in serum-free media.

-

Remove the treatment media from the cells and wash once with warm phosphate-buffered saline (PBS).

-

Add 100 µL of the DCFH-DA working solution to each well.

-

Incubate the plate at 37°C for 30 minutes in the dark.

-

-

Measurement of Fluorescence:

-

Remove the DCFH-DA solution and wash the cells twice with warm PBS.

-

Add 100 µL of PBS to each well.

-

Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

-

ROS levels are proportional to the fluorescence intensity.

-

Measurement of Mitochondrial Respiratory Chain Complex I Activity

This spectrophotometric assay measures the decrease in NADH absorbance as it is oxidized by Complex I.

-

Mitochondrial Isolation:

-

Isolate mitochondria from cultured fibroblasts or other cells using a commercially available kit or a standard differential centrifugation protocol.

-

Determine the protein concentration of the mitochondrial fraction using a Bradford or BCA assay.

-

-

Assay Preparation:

-

Prepare an assay buffer containing 25 mM potassium phosphate (pH 7.2), 5 mM MgCl₂, and 2.5 mg/mL bovine serum albumin (BSA).

-

Prepare a 10 mM NADH solution and a 10 mM ubiquinone-1 solution.

-

Prepare a 2 mg/mL rotenone solution (a Complex I inhibitor).

-

-

Spectrophotometric Measurement:

-

In a cuvette, add 950 µL of assay buffer, 10 µL of mitochondrial sample (50-100 µg of protein), and 10 µL of ubiquinone-1.

-

Initiate the reaction by adding 30 µL of NADH.

-

Immediately monitor the decrease in absorbance at 340 nm for 5 minutes at 30°C.

-

To determine the specific activity of Complex I, perform a parallel measurement in the presence of 10 µL of rotenone.

-

The Complex I activity is the rotenone-sensitive rate of NADH oxidation.

-

Signaling Pathways and Experimental Workflows

Lignoceroyl-CoA Metabolism and Pathogenesis in X-ALD

Caption: Pathogenesis of Lignoceroyl-CoA accumulation in X-ALD.

VLCFA-Induced Neuroinflammatory Signaling

Caption: VLCFA-induced sphingosine-1-phosphate signaling in neuroinflammation.

Experimental Workflow for VLCFA Analysis

Caption: Workflow for the quantification of VLCFAs by GC-MS.

Therapeutic Strategies Targeting Lignoceroyl-CoA Metabolism

Current and emerging therapeutic strategies for X-ALD aim to reduce the accumulation of VLCFAs and mitigate their downstream pathogenic effects.

-

Hematopoietic Stem Cell Transplantation (HSCT): Currently the most effective treatment for the cerebral form of X-ALD, particularly when performed early in the disease course.

-

Gene Therapy: Involves the ex vivo correction of the ABCD1 gene in autologous hematopoietic stem cells, followed by transplantation. This approach has shown promising results in clinical trials.

-

Lorenzo's Oil: A mixture of oleic and erucic acids that can normalize plasma VLCFA levels, but its clinical efficacy in halting neurological progression is debated.

-

Pharmacological Approaches: Research is ongoing to identify small molecules that can either inhibit the synthesis of VLCFAs, enhance their degradation through alternative pathways, or combat the downstream effects of their accumulation, such as oxidative stress and inflammation.

Conclusion and Future Directions

Lignoceroyl-CoA and the broader accumulation of VLCFAs are central to the pathogenesis of X-ALD and serve as a critical area of study for understanding demyelinating diseases. The intricate interplay between VLCFA accumulation, oxidative stress, mitochondrial dysfunction, and neuroinflammation highlights multiple potential targets for therapeutic intervention. Future research should focus on elucidating the precise molecular mechanisms by which Lignoceroyl-CoA exerts its toxic effects, identifying novel biomarkers to predict disease progression, and developing targeted therapies that can effectively prevent or reverse the devastating neurological damage seen in X-ALD and related disorders. A deeper understanding of these processes will be instrumental in the development of more effective treatments for these debilitating conditions.

References

- 1. Sphingosine-1-Phosphate Receptor Modulators and Oligodendroglial Cells: Beyond Immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Visualizing Sphingosine-1-Phosphate Receptor 1(S1P1) Signaling During Central Nervous System De- and Remyelination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evidence of oxidative stress in very long chain fatty acid--treated oligodendrocytes and potentialization of ROS production using RNA interference-directed knockdown of ABCD1 and ACOX1 peroxisomal proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Docosahexaenoic Acid Attenuates Mitochondrial Alterations and Oxidative Stress Leading to Cell Death Induced by Very Long-Chain Fatty Acids in a Mouse Oligodendrocyte Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Expression of sphingosine-1-phosphate receptor 1 in neuroinflammation of canine brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Sphingosine-1-phosphate induces migration of microglial cells via activation of volume-sensitive anion channels, ATP secretion and activation of purinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Interaction of Lignoceroyl-CoA with the ABCD1 Transporter: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ATP-binding cassette (ABC) transporter subfamily D member 1 (ABCD1), also known as the adrenoleukodystrophy protein (ALDP), is a critical peroxisomal membrane protein.[1] It functions as a half-transporter, forming a homodimer to transport very long-chain fatty acids (VLCFAs), particularly as their coenzyme A (CoA) esters, from the cytosol into the peroxisome for β-oxidation.[1][2][3] A primary substrate for ABCD1 is Lignoceroyl-CoA (C24:0-CoA), a saturated 24-carbon fatty acyl-CoA.

Dysfunction of the ABCD1 transporter due to mutations in the ABCD1 gene leads to the accumulation of VLCFAs in tissues and body fluids, causing the severe neurodegenerative disorder X-linked adrenoleukodystrophy (X-ALD).[4][5] Understanding the precise molecular interactions between Lignoceroyl-CoA and the ABCD1 transporter is therefore paramount for elucidating the pathophysiology of X-ALD and for the development of targeted therapeutic strategies. This guide provides a detailed overview of the transport mechanism, quantitative interaction data, key experimental protocols, and the pathological consequences of impaired function.

Molecular Interaction and Transport Mechanism

The transport of Lignoceroyl-CoA into the peroxisome is an ATP-dependent process involving significant conformational changes in the ABCD1 homodimer.[6][7] Cryo-electron microscopy (cryo-EM) studies have provided structural snapshots of this cycle.[8][9][10][11]

The transport cycle begins with ABCD1 in an inward-facing (cytosol-open) conformation, ready to bind the substrate.[12] Lignoceroyl-CoA binds within a cavity formed by the transmembrane domains (TMDs) of the two ABCD1 monomers.[10][13] Structural data suggests a unique binding model where the hydrophilic CoA moiety enters a hydrophilic pocket within the TMDs, while the long, hydrophobic lignoceryl acyl chain extends into the surrounding membrane bilayer.[6][8] This binding of the acyl-CoA ester is a prerequisite for stimulating the transporter's ATPase activity.[7][10]

Upon substrate and subsequent ATP binding to the nucleotide-binding domains (NBDs), the transporter undergoes a major conformational shift to an outward-facing (peroxisome-open) state.[13] This change facilitates the release of the VLCFA into the peroxisomal lumen. Following ATP hydrolysis, the transporter resets to its inward-facing conformation, ready for another transport cycle.

A subject of ongoing research is the exact nature of the transported substrate. One model suggests the entire Lignoceroyl-CoA molecule is translocated. Another model posits that ABCD1 possesses an intrinsic acyl-CoA thioesterase activity, hydrolyzing Lignoceroyl-CoA at the membrane.[14][15] In this scenario, the free fatty acid is transported into the peroxisome and subsequently re-esterified to CoA by an intra-peroxisomal acyl-CoA synthetase.[14][16]

Quantitative Analysis of the Interaction

Direct measurement of transport kinetics (Km, Vmax) for Lignoceroyl-CoA is technically challenging. Therefore, the interaction is often quantified by measuring the substrate-dependent stimulation of the transporter's ATPase activity, which is coupled to the transport process.[17]

| Substrate | Concentration | System | Observation | Reference |

| Lignoceroyl-CoA (C24:0-CoA) | 100 µM | Detergent-purified human ABCD1 | ~2.5-fold stimulation of basal ATPase activity | [6][7] |

| Lignoceroyl-CoA (C24:0-CoA) | 1 mM | Detergent-purified human ABCD1 | ~3.5-fold stimulation of basal ATPase activity | [6][7] |

| Hexacosanoyl-CoA (C26:0-CoA) | 100 µM | Detergent-purified human ABCD1 | ~2.5-fold stimulation of basal ATPase activity | [6][7] |

| Hexacosanoyl-CoA (C26:0-CoA) | 1 mM | Detergent-purified human ABCD1 | ~3.5-fold stimulation of basal ATPase activity | [6][7] |

| Behenoyl-CoA (C22:0-CoA) | Various | Detergent-purified chABCD1 | Michaelis-Menten kinetics observed | [18] |

| Oleoyl-CoA (C18:1-CoA) | 100 µM / 1mM | Detergent-purified human ABCD1 | Significant stimulation of ATPase activity | [6][7] |

| Docosahexaenoyl-CoA (C22:6-CoA) | 100 µM / 1mM | Detergent-purified human ABCD1 | No significant effect on ATPase activity | [6][7] |

| Acetyl-CoA | 100 µM / 1mM | Detergent-purified human ABCD1 | No significant effect; inhibits C24:0-CoA stimulation | [6][7] |

| C26:0 in X-ALD Fibroblasts | N/A | Human Fibroblasts | ~6-fold accumulation vs. control cells | [19][20] |

Experimental Methodologies

Studying the interaction between Lignoceroyl-CoA and ABCD1 requires robust biochemical and cell-based assays. The following are representative protocols for key experiments.

Protocol 1: Reconstitution of Purified ABCD1 into Proteoliposomes

This protocol is essential for studying transporter function in a controlled, lipid-bilayer environment, free from other cellular components.[21][22]

-

Liposome Preparation: Prepare large unilamellar vesicles (LUVs) by dissolving a lipid mixture (e.g., E. coli polar lipids or a defined mixture of PC:PE:PI:PS) in chloroform, evaporating the solvent to form a thin film, and hydrating the film in reconstitution buffer (e.g., 25 mM HEPES, 150 mM NaCl, pH 7.5). Extrude the resulting multilamellar vesicles through polycarbonate filters with a defined pore size (e.g., 100-400 nm) to form LUVs.

-

Detergent Destabilization: Titrate the LUV suspension with a mild detergent like Triton X-100 or DDM until the point of saturation, determined by monitoring light scattering at 540 nm.

-

Protein Insertion: Add purified, detergent-solubilized ABCD1 protein to the destabilized liposomes at a specific protein-to-lipid ratio (e.g., 1:100 w/w). Incubate for 30 minutes at 4°C with gentle mixing.

-

Detergent Removal: Remove the detergent to allow the formation of sealed proteoliposomes. This is typically achieved by adding detergent-adsorbing polystyrene beads (e.g., Bio-Beads SM-2) and incubating for several hours or overnight at 4°C.

-

Proteoliposome Harvest: Separate the proteoliposomes from the beads. To load the interior with ATP, perform several freeze-thaw cycles in the presence of Mg-ATP.

-

Characterization: Confirm successful reconstitution by SDS-PAGE and quantify the protein concentration. The orientation of the inserted transporters can be assessed using specific antibodies or protease protection assays.

Protocol 2: VLCFA-CoA Stimulated ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by ABCD1, which is stimulated by the binding and transport of substrates like Lignoceroyl-CoA.[6][23]

-

Reaction Setup: In a 96-well plate, prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM MgCl₂, 2 mM DTT, pH 7.4).

-

Add Transporter: Add a defined amount of detergent-solubilized or reconstituted ABCD1 (e.g., 1-5 µg) to each well.

-

Add Substrate: Add varying concentrations of Lignoceroyl-CoA (solubilized with a carrier like methyl-β-cyclodextrin to prevent micelle formation) to the wells.[18] Include a "basal" control with no substrate.

-

Initiate Reaction: Start the reaction by adding a final concentration of 5 mM Mg-ATP. Incubate at 37°C for a set time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop Reaction & Measure Phosphate: Terminate the reaction by adding a stop solution. The amount of inorganic phosphate (Pi) released is quantified using a malachite green-based colorimetric assay, which forms a colored complex with Pi, measured by absorbance at ~620-660 nm.

-

Data Analysis: Subtract the basal Pi release from the substrate-stimulated values. Plot the specific ATPase activity (nmol Pi/min/mg protein) against the Lignoceroyl-CoA concentration and fit the data to a Michaelis-Menten or Hill equation to determine kinetic parameters.[18]

Protocol 3: Peroxisomal β-Oxidation Assay in Fibroblasts

This cell-based assay provides a functional readout of ABCD1 transport activity by measuring the metabolic fate of its substrates.[19][20][24]

-

Cell Culture: Culture human skin fibroblasts from healthy controls and X-ALD patients.

-

Substrate Incubation: Incubate the cells with a stable-isotope labeled VLCFA, such as [D3]-C22:0 or [D3]-C24:0, for a defined period (e.g., 72 hours). The cells will take up the free fatty acid and convert it to its CoA ester intracellularly.

-

Lipid Extraction: After incubation, wash the cells, harvest them, and perform a total lipid extraction using a method like the Folch procedure (chloroform:methanol).

-

Derivatization and Analysis: Saponify the lipid extract to release the fatty acids and derivatize them to fatty acid methyl esters (FAMEs).

-

GC-MS Analysis: Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS). The rate of peroxisomal β-oxidation is determined by measuring the amount of the chain-shortened product (e.g., [D3]-C16:0) formed from the initial substrate ([D3]-C22:0).

-

Interpretation: X-ALD fibroblasts, lacking functional ABCD1, will show a significantly reduced rate of [D3]-C16:0 production compared to control fibroblasts, reflecting the impaired transport of the VLCFA-CoA into the peroxisome.[19]

Pathophysiological Consequences of Impaired Interaction

Mutations in the ABCD1 gene are the genetic basis for X-ALD.[25] These mutations can lead to protein misfolding and degradation, improper targeting to the peroxisome, or the production of a non-functional transporter that cannot bind ATP or translocate substrates.[1] The direct consequence of this dysfunction is the failure to transport Lignoceroyl-CoA and other VLCFA-CoAs into the peroxisome.[1]

This transport defect has two major downstream effects:

-

Impaired Peroxisomal β-Oxidation: The primary pathway for VLCFA degradation is blocked, leading to the accumulation of these molecules.[4]

-